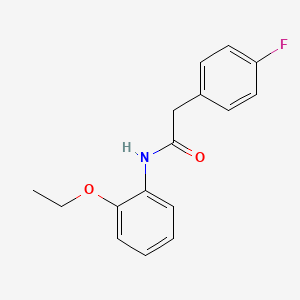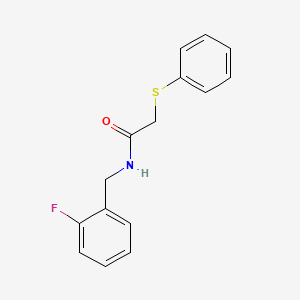![molecular formula C17H20O5 B5858309 tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as DMOAA-TB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as coumarin derivatives and has a molecular formula of C17H22O5.
Aplicaciones Científicas De Investigación
Tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it has been suggested that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and cancer cells. tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and stability. It has been found to be easily synthesized and purified, making it a reliable compound for research. However, one of the limitations of using tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research is the potential use of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate for these conditions. Another area of research is the potential use of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to explore the mechanism of action of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves a multi-step process that includes the condensation of 3,4-dimethylcoumarin-7-carboxylic acid with tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid such as hydrochloric acid to obtain the final product, tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. This synthesis method has been reported in several scientific journals and has been found to yield high purity tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Propiedades
IUPAC Name |
tert-butyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-10-11(2)16(19)21-14-8-12(6-7-13(10)14)20-9-15(18)22-17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMSZYFMBRAXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)


![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
